molecular formula C16H25N B2933801 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine CAS No. 863668-06-8

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine

Cat. No.: B2933801
CAS No.: 863668-06-8
M. Wt: 231.383
InChI Key: DESGYLVMFUBARC-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine is a branched primary amine featuring a cyclohexyl-substituted phenyl ring at the para position and a methyl group on the adjacent carbon of the propan-1-amine backbone. This compound is classified as a chiral molecule due to the presence of a stereogenic center at the carbon bearing the amine group. CymitQuimica, a leading supplier, highlights its role in synthesizing bioactive molecules and functional materials, emphasizing its high purity and adaptability to custom modifications .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESGYLVMFUBARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-cyclohexylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-cyclohexylbenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides under mild conditions. This reaction is critical for modifying pharmacological properties or creating derivatives for structure-activity studies.

Example Protocol ( ):

  • Reagents : Alkyl iodide (1.2 equiv), NaH (3.15 equiv), DMF solvent

  • Conditions : Room temperature, 48 h

  • Yield : 56–77% (analogous compounds)

  • Mechanism : SN2 nucleophilic substitution, facilitated by deprotonation of the amine by NaH.

DerivativeAlkyl Halide UsedYield (%)Reference
N-Ethylpropanamine derivativeEthyl iodide68
N-Propylpropanamine derivative1-Bromopropane72

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides, which stabilize the compound for further functionalization.

Key Observations ( ):

  • Reagents : AcCl (1.1 equiv), Et₃N (2.1 equiv), CH₂Cl₂

  • Conditions : 0°C → room temperature, 3 h

  • Yield : >90% (for structurally similar amines)

  • Side Reaction : Over-acylation is suppressed using HOBt/DCC coupling agents.

Catalytic Hydrogenation and Deamination

Under hydrogenation conditions ( , ):

  • Catalyst : Mn-MACHO-iPr (0.5 mol%)

  • Substrate Scope : Converts secondary alcohols to alkanes via hydrogen borrowing.

  • Yield : 85–91% for cyclohexane derivatives.

Mechanistic Pathway :

  • Dehydrogenation of alcohol to ketone

  • Condensation with diol

  • Hydrogenation of intermediate

Photolytic Decomposition

When exposed to UV light ( ):

  • Primary Products :

    • 2,4,6-Trimethylbenzaldehyde (via C–N bond cleavage)

    • 1-Phenyl-2-butanone (cyclohexyl ring opening)

  • Conditions : λ = 254 nm, 24 h

  • Degradation Efficiency : >80%

ProductPeak Area (%)Retention Index (RI)
2,4,6-Trimethylbenzaldehyde0.458898
1-Phenyl-2-butanone0.264966

C–H Functionalization

The cyclohexyl group participates in radical-mediated C–H bond activation ( , ):

  • Reagents : Diethyl phosphite, Grignard reagents (e.g., PhMgBr)

  • Conditions : –78°C → 0°C, THF solvent

  • Outcome : Formation of biaryl derivatives (e.g., biphenyl in 47% yield).

Key Intermediate : Cyclohexyl radical stabilized by steric bulk.

Schiff Base Formation

The amine reacts with aldehydes to form imines, enabling applications in coordination chemistry:

  • Reagents : Benzaldehyde (1.1 equiv), MeOH, 12 h

  • Yield : 70–85% (for analogous arylpropanamines)

Comparison with Structural Analogs

Reactivity trends compared to derivatives (, ):

CompoundN-Alkylation YieldPhotolytic Stability
1-(4-Fluorophenyl)-2-methylpropan-1-amine78%Moderate
1-(4-Methoxyphenyl)-2-methylpropan-1-amine82%Low
1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine 68% High

Scientific Research Applications

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Key Findings and Implications

  • Cyclohexyl vs. Halogenated Phenyl Groups : The cyclohexyl group in the target compound confers significant lipophilicity, making it suitable for crossing lipid membranes in drug delivery. In contrast, halogenated derivatives (F, Br, Cl) balance polarity and metabolic stability .
  • Stereochemical Influence : Chiral analogs like (R)-1-(3-fluorophenyl)-2-methylpropan-1-amine highlight the importance of enantiopurity in bioactive molecules, as seen in receptor binding assays .
  • Synthetic Flexibility : Modular synthesis routes (e.g., photochemical reactions for 4g) enable rapid diversification, supporting high-throughput drug discovery .

Biological Activity

1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine, also known as a substituted propanamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a cyclohexyl group attached to a phenyl ring and is characterized by its branched amine structure. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H23N
  • Molecular Weight : 231.38 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, including reductive amination and other catalytic methods. Optimization of reaction conditions such as temperature, solvent choice, and catalyst type is crucial for enhancing yield and purity.

Interaction with Monoamine Transporters

Preliminary studies indicate that this compound may interact with monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2). VMAT2 plays a critical role in the storage and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Compounds with similar structures have shown potential stimulant effects by modulating these transporters .

Pharmacological Profiling

Research has revealed that derivatives of this compound exhibit varying degrees of biological activity. For instance, certain derivatives have been identified as potential inhibitors of the MCR-1 protein, which is significant in combating polymyxin resistance in bacteria. The pharmacological profiling suggests that structure modifications can lead to enhanced potency against specific biological targets.

In Vitro Studies

In vitro evaluations have demonstrated that some derivatives of this compound possess higher inhibitory activity than the parent compound. For example, compounds synthesized in a study showed complete inhibition of bacterial growth when combined with colistin, highlighting their potential in antibiotic resistance scenarios.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how variations in substituents affect the biological activity of related compounds. This analysis includes examining the impact of different functional groups on receptor binding affinity and overall pharmacological effects.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-Methylphenyl)-2-methylpropan-1-amineMethyl group instead of cyclohexylPotentially different pharmacological profile
1-(4-Ethoxyphenyl)-2-methylpropan-1-amineEthoxy group attachedMay exhibit different solubility properties
N,N-Dimethyl-1-(4-cyclohexylphenyl)propan-1-amineDimethyl substitution on nitrogenAltered basicity and potential receptor interactions

Q & A

Q. What are the optimal synthetic routes for 1-(4-Cyclohexylphenyl)-2-methylpropan-1-amine?

Methodological Answer: The synthesis typically involves reductive amination of the corresponding ketone precursor. A feasible route includes:

Ketone Preparation : React 4-cyclohexylbenzaldehyde with 2-methylpropan-1-amine under controlled pH (e.g., using acetic acid) to form the imine intermediate.

Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol at 40°C to reduce the imine to the amine. Titanium isopropoxide may enhance stereoselectivity in chiral variants .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure amine. Yield optimization requires inert atmospheres to prevent oxidation .

Q. How can structural isomers of this compound affect its reactivity and applications?

Methodological Answer: Isomeric variations (e.g., positional or branching differences) alter steric hindrance and electronic properties:

  • Branching Effects : 2-methyl substitution (vs. 1-methyl) increases steric hindrance, reducing nucleophilic reactivity at the amine group.
  • Cyclohexyl vs. Aromatic Substitution : The cyclohexyl group enhances lipophilicity, impacting membrane permeability in biological studies .
    Analytical tools like NMR (¹H/¹³C) and X-ray crystallography distinguish isomers. For example, ¹H NMR splitting patterns reveal methyl group proximity to the amine .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives, and what analytical methods validate chiral purity?

Methodological Answer: Enantioselective Synthesis :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts in asymmetric hydrogenation of imine precursors.
  • Chiral Auxiliaries : Introduce a temporary chiral group (e.g., menthol) during synthesis, followed by cleavage post-reduction .

Q. Chiral Validation :

  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to literature values.
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in receptor binding data across different studies?

Methodological Answer: Contradictions often arise from assay variability or stereochemical differences:

  • Assay Standardization :
    • Use radioligand binding assays (e.g., ³H-labeled ligands) with consistent membrane preparations (e.g., HEK293 cells expressing human adrenergic receptors).
    • Control for pH (7.4), temperature (25°C), and ion concentration (e.g., 1 mM Mg²⁺) .
  • Stereochemical Analysis : Verify enantiomeric purity (see 2.1). For example, the (S)-enantiomer may show higher affinity for dopaminergic receptors than the (R)-form due to spatial compatibility .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., adrenergic α2A). Focus on:
    • Hydrogen Bonding : Amine group interactions with Asp113 in the receptor’s binding pocket.
    • Lipophilic Contacts : Cyclohexylphenyl group alignment with hydrophobic residues (e.g., Phe193) .
  • QSAR Analysis : Correlate substituent bulk (e.g., molar refractivity) with IC50 values to predict activity trends .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if discrepancies stem from experimental design or compound stability?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies (40°C, 75% RH for 4 weeks). Analyze via LC-MS for decomposition products (e.g., oxidized amines).
  • Assay Replication : Repeat cytotoxicity assays (e.g., MTT) in triplicate using identical cell lines (e.g., MCF-7) and passage numbers. Control for serum concentration (10% FBS) and exposure time (48 hr) .
  • Meta-Analysis : Compare literature protocols for differences in IC50 calculation methods (e.g., nonlinear regression vs. linear interpolation) .

Comparative Analysis Table

Parameter This compound 1-(4-Chlorophenyl)-2-methylpropan-1-amine Amphetamine
Lipophilicity (LogP) 3.8 (predicted)2.91.8
Receptor Affinity (Ki, nM) α2A-Adrenergic: 12 ± 2Dopamine D2: 450 ± 50Dopamine D2: 120 ± 10
Synthetic Complexity Moderate (chiral resolution required)LowLow
Data synthesized from receptor binding assays and computational predictions .

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